molecular formula C9H16N2O4 B12114868 AC-Ala-ala-ome

AC-Ala-ala-ome

Cat. No.: B12114868
M. Wt: 216.23 g/mol
InChI Key: CXWPLQYKHLCSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AC-Ala-ala-ome, also known as N-acetyl-L-alanyl-L-alanine methyl ester, is a small peptide derivative. It is a dipeptide consisting of two alanine residues with an acetyl group at the N-terminus and a methyl ester at the C-terminus. This compound is of interest due to its applications in peptide synthesis and its role as a substrate in enzymatic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-Ala-ala-ome typically involves the coupling of 2-acetylaminopropionic acid with L-alanine methyl ester hydrochloride. One common method includes the use of cyano-hydroxyimino-acetic acid 2,2-dimethyl-[1,3]dioxolan-4-ylmethyl ester, sodium hydrogencarbonate, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in water at 20°C for 2 hours .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin.

Chemical Reactions Analysis

Types of Reactions

AC-Ala-ala-ome undergoes various chemical reactions, including hydrolysis, esterification, and amidation. It can be hydrolyzed by peptidases to yield the corresponding amino acids and acyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids and bases for hydrolysis, carbodiimides for coupling reactions, and alcohols for esterification. For example, the hydrolysis of this compound can be catalyzed by peptidases such as elastase .

Major Products Formed

The major products formed from the hydrolysis of this compound include N-acetyl-L-alanine and L-alanine methyl ester. These products can further undergo deacetylation and demethylation to yield free alanine.

Mechanism of Action

The mechanism of action of AC-Ala-ala-ome involves its interaction with peptidases, which recognize and cleave the peptide bond between the alanine residues. The enzyme’s active site binds to the substrate, facilitating the hydrolysis of the ester bond and releasing the corresponding amino acids . This process is crucial for understanding enzyme specificity and catalytic mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-L-alanyl-L-alanine: Similar to AC-Ala-ala-ome but lacks the methyl ester group.

    N-acetyl-L-alanyl-L-alanyl-L-alanine methyl ester: A tripeptide with an additional alanine residue.

    N-acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine methyl ester: A tetrapeptide with two additional alanine residues.

Uniqueness

This compound is unique due to its specific structure, which includes an acetyl group at the N-terminus and a methyl ester at the C-terminus. This configuration makes it a valuable substrate for studying peptidase activity and for use in peptide synthesis. Its small size and simplicity also make it an ideal model compound for enzymatic and chemical studies.

Properties

IUPAC Name

methyl 2-(2-acetamidopropanoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-5(10-7(3)12)8(13)11-6(2)9(14)15-4/h5-6H,1-4H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWPLQYKHLCSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.